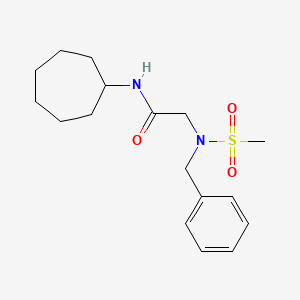
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the levels of prostaglandins and cytokines. It has also been shown to have anticonvulsant effects, which may be due to its ability to modulate the levels of GABA in the brain. In addition, this compound has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the levels of serotonin, dopamine, and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process involved in synthesizing this compound can be time-consuming and expensive.
Future Directions
There are several future directions that can be explored with regard to 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on the optimization of the synthesis method to make it more efficient and cost-effective. In addition, further studies could be conducted to explore the mechanism of action of this compound and its potential therapeutic applications in various diseases and conditions.
Synthesis Methods
The synthesis of 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-acetylphenylhydrazine with 3-methoxybenzaldehyde to form 4-(4-acetylphenyl)-N-(3-methoxyphenyl) hydrazinecarbothioamide. This intermediate product is then reacted with piperazine to form the final product, 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide.
Scientific Research Applications
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, this compound has shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
IUPAC Name |
4-(4-acetylphenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(24)16-6-8-18(9-7-16)22-10-12-23(13-11-22)20(26)21-17-4-3-5-19(14-17)25-2/h3-9,14H,10-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHWQZWHDYJZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)



![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)


![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)
![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5703140.png)

![2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5703150.png)
